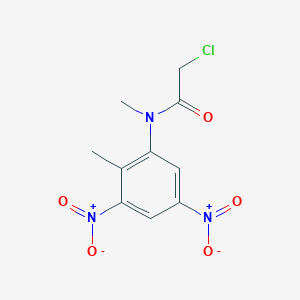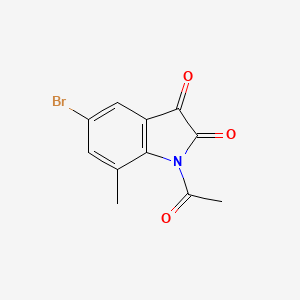
1-Acetyl-5-bromo-7-methylindole-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-5-bromo-7-methylindole-2,3-dione is a complex organic compound belonging to the indole family, characterized by its bromine and methyl substituents on the indole ring. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals, known for their diverse biological activities.
Synthetic Routes and Reaction Conditions:
Fischer Indole Synthesis: This classical method involves the cyclization of phenylhydrazine derivatives with ketones under acidic conditions. The reaction typically requires heating and the presence of a strong acid catalyst.
N-Alkylation: This method involves the alkylation of indoles using alkyl halides in the presence of a base. The reaction conditions include the use of polar aprotic solvents and elevated temperatures.
Industrial Production Methods: Industrial production of this compound often involves large-scale versions of the above synthetic routes, optimized for efficiency and yield. Continuous flow reactors and automated systems are commonly employed to ensure consistency and safety.
Analyse Des Réactions Chimiques
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid, resulting in the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced indole derivatives.
Substitution: Substitution reactions, particularly halogenation and nitration, are common. Reagents like bromine or nitric acid are used under controlled conditions to introduce additional substituents onto the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products Formed:
Oxidation: Indole-2,3-dione derivatives
Reduction: Reduced indole derivatives
Substitution: Brominated or nitrated indole derivatives
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications, such as in the treatment of various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-Acetyl-5-bromo-7-methylindole-2,3-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The specific pathways and targets depend on the biological context and the derivatives formed from the compound.
Comparaison Avec Des Composés Similaires
5-Bromoindole: Similar in structure but lacks the acetyl and methyl groups, leading to different reactivity and biological activity.
1-Methylindole: Lacks the bromine substituent, resulting in different chemical properties and applications.
Indole-2,3-dione: The parent compound without the bromine and methyl substituents, used as a starting material for further derivatization.
These compounds share the indole core but differ in their substituents, leading to unique chemical and biological properties.
Propriétés
IUPAC Name |
1-acetyl-5-bromo-7-methylindole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-5-3-7(12)4-8-9(5)13(6(2)14)11(16)10(8)15/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOGVHKDDCVOTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N(C(=O)C2=O)C(=O)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2,4-difluorophenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B7816182.png)
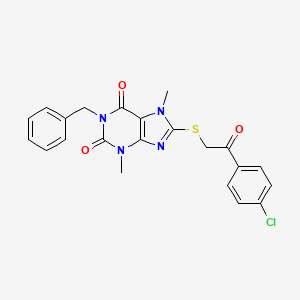
![5-methyl-7-(4-phenylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B7816184.png)
![(2S,5R)-6,8-Dioxa-bicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B7816192.png)
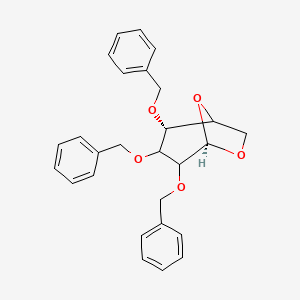
![(2S,8R)-5-(4-methoxyphenyl)-3,9,11-trioxa-4-azatricyclo[6.2.1.0?,?]undec-4-en-7-one](/img/structure/B7816213.png)
![[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]acetic acid](/img/structure/B7816226.png)
![4-[5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1H-tetrazol-1-yl]butanoic acid](/img/structure/B7816227.png)
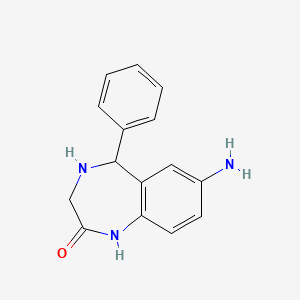
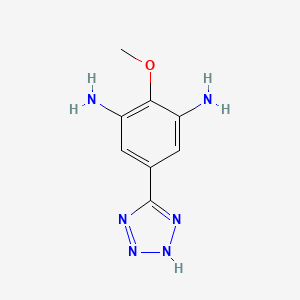
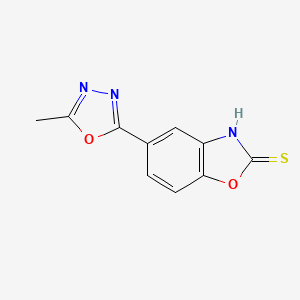
![2-[(Z)-2-(4-nitrophenyl)ethenyl]phenol](/img/structure/B7816240.png)
![1-[4-(Hydroxymethyl)-2-thienyl]ethanone](/img/structure/B7816242.png)
